molecular formula C13H19FN2O B1313160 6-amino-N-[(4-fluorophenyl)methyl]hexanamide CAS No. 189162-98-9

6-amino-N-[(4-fluorophenyl)methyl]hexanamide

Cat. No.: B1313160
CAS No.: 189162-98-9
M. Wt: 238.3 g/mol
InChI Key: TUSBTQSNZDLPOM-UHFFFAOYSA-N
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Description

6-amino-N-[(4-fluorophenyl)methyl]hexanamide is an organic compound that features an amine group, a fluorophenyl group, and a hexanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-N-[(4-fluorophenyl)methyl]hexanamide typically involves the condensation of 6-aminocaproic acid with a 4-fluorobenzylamine derivative. This reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-amino-N-[(4-fluorophenyl)methyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

6-amino-N-[(4-fluorophenyl)methyl]hexanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 6-amino-N-[(4-fluorophenyl)methyl]hexanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-N-[(4-chlorophenyl)methyl]hexanamide
  • 6-amino-N-[(4-bromophenyl)methyl]hexanamide
  • 6-amino-N-[(4-methylphenyl)methyl]hexanamide

Uniqueness

6-amino-N-[(4-fluorophenyl)methyl]hexanamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its stability and reactivity. This makes the compound particularly valuable in medicinal chemistry, where fluorine substitution can improve the pharmacokinetic properties of drug candidates .

Properties

IUPAC Name

6-amino-N-[(4-fluorophenyl)methyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c14-12-7-5-11(6-8-12)10-16-13(17)4-2-1-3-9-15/h5-8H,1-4,9-10,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSBTQSNZDLPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441114
Record name Hexanamide, 6-amino-N-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189162-98-9
Record name Hexanamide, 6-amino-N-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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